1,4,7-Eudesmanetriol

Description

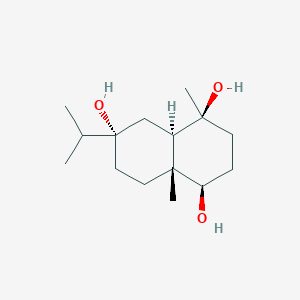

1,4,7-Eudesmanetriol (CAS: 145400-02-8) is a sesquiterpenoid with the molecular formula C₁₅H₂₈O₃ and a molecular weight of 256.38 g/mol. It is derived from botanical sources and characterized by three hydroxyl groups at the 1, 4, and 7 positions of the eudesmane skeleton . Its stereochemical configuration is defined as (1R,4S,4aR,6S,8aR)-Decahydro-4,8a-dimethyl-6-(1-methylethyl)-1,4,6-naphthalenetriol, which significantly influences its biological activity .

The compound is available in high purity (95–99%) and is analyzed via HPLC-DAD/ELSD and NMR for quality control . Its pharmacological applications include:

Properties

IUPAC Name |

(1R,4S,4aR,6S,8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,4a,5,7,8-hexahydro-1H-naphthalene-1,4,6-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-10(2)15(18)8-7-13(3)11(9-15)14(4,17)6-5-12(13)16/h10-12,16-18H,5-9H2,1-4H3/t11-,12-,13-,14+,15+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQODNRPUJAVLV-ZSAUSMIDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCC2(C(CCC(C2C1)(C)O)O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(CC[C@]2([C@@H](CC[C@]([C@@H]2C1)(C)O)O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901129745 | |

| Record name | (1R,4S,4aR,6S,8aR)-Decahydro-4,8a-dimethyl-6-(1-methylethyl)-1,4,6-naphthalenetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145400-02-8 | |

| Record name | (1R,4S,4aR,6S,8aR)-Decahydro-4,8a-dimethyl-6-(1-methylethyl)-1,4,6-naphthalenetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145400-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,4S,4aR,6S,8aR)-Decahydro-4,8a-dimethyl-6-(1-methylethyl)-1,4,6-naphthalenetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,7-Eudesmanetriol can be synthesized through various chemical reactions involving sesquiterpene precursors. The synthetic routes typically involve the use of specific reagents and controlled reaction conditions to achieve the desired product. For example, the compound can be synthesized through the cyclization of eudesmane derivatives under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,4,7-Eudesmanetriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound

Scientific Research Applications

1,4,7-Eudesmanetriol has been studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for the synthesis of other bioactive compounds. In biology, it has been investigated for its antimicrobial properties. In medicine, it shows potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases. In industry, it is used in the development of natural products and pharmaceuticals.

Mechanism of Action

The mechanism by which 1,4,7-Eudesmanetriol exerts its effects involves its interaction with specific molecular targets and pathways. For example, its inhibition of acetylcholinesterase suggests that it may enhance cholinergic neurotransmission, which is beneficial in conditions such as Alzheimer's disease. The compound's antimicrobial activity is likely due to its ability to disrupt microbial cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physicochemical Properties

The table below compares 1,4,7-Eudesmanetriol with similar sesquiterpenoids and triterpenoids:

Key Observations:

Pharmacological Activity

This compound

- Neuroprotection : Protects neurons from oxidative damage in vitro, with IC₅₀ values in the micromolar range .

- Antimicrobial : Exhibits moderate anti-fungal activity against Candida albicans .

Analog Compounds

Research and Commercial Availability

- This compound is commercially available from suppliers like ChemFaces and LEAP CHEM CO., LTD. , with packaging options ranging from 5 mg to bulk quantities .

Biological Activity

1,4,7-Eudesmanetriol, also known as 1β,4β,7α-trihydroxyeudesmane, is a naturally occurring sesquiterpenoid derived from plants such as Homalomena occulta. This compound has gained significant attention due to its diverse biological activities, including antioxidant and antiproliferative effects. This article explores the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured manner.

- Molecular Formula : C₁₅H₂₈O₃

- Molecular Weight : 256.38 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 375.7 ± 42.0 °C at 760 mmHg

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The compound's structure, featuring multiple hydroxyl groups, enhances its reactivity and ability to neutralize reactive oxygen species (ROS) .

Antiproliferative Effects

This compound has demonstrated antiproliferative activity in various cancer cell lines. For instance, studies have indicated that it inhibits cell proliferation in breast cancer models by inducing apoptosis and cell cycle arrest . The compound's mechanism of action appears to involve modulation of signaling pathways related to cell growth and survival.

Comparative Analysis with Related Compounds

The following table compares this compound with other eudesmane derivatives based on their structural features and biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Eudesmane | Basic eudesmane skeleton | Found in many essential oils |

| 1-Hydroxy-eudesmane | Hydroxyl group at position 1 | Exhibits different biological activities |

| Eudesmanol | Contains a single hydroxyl group | Known for its anti-inflammatory effects |

| This compound | Hydroxyl groups at positions 1, 4, and 7 | Enhanced antioxidant and antiproliferative effects |

Case Studies

Several studies have focused on the biological activity of this compound:

- Study on Antioxidant Activity : A study published in Natural Product Research highlighted the compound's ability to reduce oxidative stress markers in vitro. The results indicated a significant decrease in lipid peroxidation levels when treated with varying concentrations of this compound .

- Cancer Research : In another investigation involving breast cancer cell lines (MCF-7), it was found that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µg/mL .

The biological activities of this compound are attributed to its ability to interact with various cellular targets:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.